molecular formula C5H2BrIO2 B13531895 4-Bromo-5-iodofuran-2-carbaldehyde

4-Bromo-5-iodofuran-2-carbaldehyde

Cat. No.: B13531895
M. Wt: 300.88 g/mol
InChI Key: SNQGKYJCGSGQSR-UHFFFAOYSA-N
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Description

4-Bromo-5-iodofuran-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of bromine and iodine atoms attached to the furan ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-iodofuran-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination and iodination of furan-2-carbaldehyde. The reaction typically requires the use of bromine and iodine reagents under controlled conditions to ensure selective halogenation at the desired positions on the furan ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-iodofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-iodofuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodofuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine and iodine atoms can participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chlorofuran-2-carbaldehyde
  • 4-Bromo-5-fluorofuran-2-carbaldehyde
  • 4-Bromo-5-iodofuran-2-carboxylic acid

Uniqueness

4-Bromo-5-iodofuran-2-carbaldehyde is unique due to the presence of both bromine and iodine atoms on the furan ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these halogens with the aldehyde functional group makes it a versatile compound for various synthetic and research purposes .

Properties

Molecular Formula

C5H2BrIO2

Molecular Weight

300.88 g/mol

IUPAC Name

4-bromo-5-iodofuran-2-carbaldehyde

InChI

InChI=1S/C5H2BrIO2/c6-4-1-3(2-8)9-5(4)7/h1-2H

InChI Key

SNQGKYJCGSGQSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)I)C=O

Origin of Product

United States

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